REACTION_CXSMILES
|
Cl.C(OC[N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][N:15]=1)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C(O)C.O>[NH:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][N:15]=1 |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-(1-ethoxymethyl-1H-imidazol-2-yl)-thiazole
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
C(C)OCN1C(=NC=C1)C=1SC=CN1
|
Name
|
EtOH—H2O
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted twice
|
Type
|
ADDITION
|
Details
|
a mixture of THF and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily solid, which
|
Type
|
CUSTOM
|
Details
|
is triturated with a small amount of CH2Cl2
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the oily solid triturated once more with CH2Cl2
|
Type
|
FILTRATION
|
Details
|
The second resultant solid is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C=1SC=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |